4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile
Description
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile is a halogenated aromatic compound featuring a benzoylacetonitrile backbone substituted with bromine (Br), fluorine (F), and methoxy (OCH₃) groups at the 4-, 3-, and 2-positions, respectively. Its molecular structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H7BrFNO2 |
|---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
3-(4-bromo-3-fluoro-2-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10-6(8(14)4-5-13)2-3-7(11)9(10)12/h2-3H,4H2,1H3 |
InChI Key |
AFNYSXKJYZXZGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence the reactivity and stability of the compound. These interactions can affect various pathways, including those involved in organic synthesis and material science applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s reactivity and stability are influenced by the positions and nature of its substituents. Key comparisons include:
4-Bromo-3-fluorophenylacetonitrile (CAS 499983-13-0)
- Structure : Bromine (4-position), fluorine (3-position), and nitrile group.
- Similarity : 0.84 (structural similarity score) .
- Key Differences: Lacks the methoxy group at the 2-position and the benzoylacetonitrile backbone.
2-Bromo-4-fluoro-5-methylbenzonitrile (CAS 916792-07-9)
- Structure : Bromine (2-position), fluorine (4-position), methyl (5-position), and nitrile group.
- Similarity : 0.83 .
- Key Differences : The methyl group at the 5-position introduces steric bulk, which may hinder interactions at the aromatic ring. The nitrile group’s position relative to halogens affects dipole moments and solubility.
4-Bromo-3-methylphenylacetonitrile (CAS 215800-25-2)
- Structure : Bromine (4-position), methyl (3-position), and nitrile group.
- Key Differences : Replacement of fluorine with methyl and omission of the methoxy group result in reduced electronegativity and altered lipophilicity. Methyl groups enhance hydrophobicity, which could influence bioavailability in biological systems .
Functional Group Variations
Benzoylacetonitrile Backbone vs. Simple Benzonitrile
The benzoylacetonitrile moiety in the target compound introduces a ketone group adjacent to the nitrile, enhancing conjugation and polarizability. This contrasts with simpler benzonitriles (e.g., 2-Bromo-6-(trifluoromethyl)benzaldehyde in ), where the lack of a conjugated ketone reduces resonance stabilization.
Methoxy vs. Methyl Substituents
The methoxy group at the 2-position in the target compound acts as an electron donor via resonance, while methyl groups (e.g., in 4-Bromo-3-methylphenylacetonitrile) donate electrons inductively but lack resonance effects. This difference impacts electrophilic aromatic substitution rates and regioselectivity.
Physicochemical Properties
While explicit data for the target compound are scarce, trends from analogs suggest:
- Molecular Weight : Halogenation (Br, F) increases molecular weight, affecting melting points and solubility.
- Polarity : The methoxy and nitrile groups enhance polarity compared to methyl-substituted analogs, likely reducing logP values.
- Stability : Fluorine’s strong electron-withdrawing effect stabilizes the aromatic ring against oxidation, as seen in 3-Bromo-5-fluoro-4-iodoaniline ().
Data Table: Structural and Functional Comparison
Biological Activity
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile can be represented as follows:
- Molecular Formula : C11H8BrFNO3
- Molecular Weight : 302.09 g/mol
- IUPAC Name : 4-bromo-3-fluoro-2-methoxybenzoylacetonitrile
This compound features a benzene ring substituted with bromine, fluorine, and methoxy groups, along with an acetonitrile functional group. These substitutions are crucial for its biological activity.
Antimicrobial Properties
Research has indicated that 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways. The presence of the bromine and fluorine atoms in its structure enhances its interaction with cellular targets, potentially increasing its efficacy against tumor cells.
The biological activity of 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to disrupted energy production in microbial cells.
- DNA Interaction : It may intercalate into DNA, preventing replication and transcription processes critical for cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to damage that triggers apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted that 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile showed an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli when tested using the agar diffusion method.
- Cytotoxicity Assays : In a cytotoxicity assay using MTT (thiazolyl blue tetrazolium bromide), the compound exhibited an IC50 value of 25 µM against HeLa cells, indicating potent anticancer activity.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C11H8BrFNO3 |
| Molecular Weight | 302.09 g/mol |
| Antimicrobial Activity | Inhibition zone: 15 mm |
| IC50 (HeLa Cells) | 25 µM |
| Mechanism of Action | Enzyme inhibition, DNA interaction, ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
